Perbromic acid

BrHO4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

BrHO4

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Historical Context and the Perbromate Riddle

For nearly a century, perbromate (BrO₄⁻) represented a puzzling gap in the pattern of halogen chemistry. Perchlorate (ClO₄⁻) and periodate (IO₄⁻) were well-known, but all attempts to synthesize perbromate had failed, deepening the scientific mystery [1].

The psychological barrier was finally surmounted in 1968. Appelman's discovery was not achieved through conventional chemical oxidation but via nuclear transmutation [1]. The initial synthesis did not produce macroscopic quantities but provided crucial proof that the ion could exist, paving the way for conventional chemical synthesis methods [2].

Synthesis Methods and Experimental Protocols

Following the initial discovery, researchers developed more practical chemical synthesis routes to produce usable quantities of perbromic acid and perbromates.

| Method | Key Reaction | Yield | Notes |

|---|---|---|---|

| Radiochemical Synthesis [2] | ( ^{83}SeO_4^{2-} \xrightarrow[ t_{1/2} = 22.5 \ min ]{\beta^-} ^{83}BrO_4^- ) | Minimal | Proof of concept; not viable for bulk preparation. |

| Xenon Difluoride Oxidation [1] [2] | ( BrO_3^- + XeF_2 + H_2O \rightarrow BrO_4^- + Xe + 2HF ) | ~10% | First isolation of a solid perbromate salt (RbBrO₄). |

| Fluorine Gas Oxidation [2] | ( BrO_3^- + F_2 + 2OH^- \rightarrow BrO_4^- + 2F^- + H_2O ) | ~20% | Considered the best synthesis method; requires careful pH control. |

The experimental workflow for the primary synthesis methods can be visualized as follows:

Key Properties of this compound and Perbromates

The table below summarizes the fundamental characteristics of this compound and a key perbromate salt, highlighting its place among other perhalogen compounds.

| Property | This compound (HBrO₄) | Potassium Perbromate (KBrO₄) | Comparison with KClO₄ / KIO₄ |

|---|---|---|---|

| Formula | HBrO₄ [3] | KBrO₄ [2] | — |

| Molar Mass | 144.908 g·mol⁻¹ [3] | — | — |

| Oxidation State | +7 [3] | +7 [2] | Same as Cl in KClO₄, I in KIO₄ |

| Stability | Stable in ≤6M solution [3]; decomposes at higher conc. [3] [2] | Stable to 275–280°C [2] | Less thermodynamically stable than KClO₄ & KIO₄ [2] |

| Formation ΔG°f | — | -174.1 kJ·mol⁻¹ [2] | KClO₄: -302.1, KIO₄: -349.3 kJ·mol⁻¹ [2] |

| Oxidizing Power | ( E°(BrO_4⁻/BrO_3⁻) = +1.853 \ V ) [2] | Strong oxidizer, but kinetically inert at room temp. [2] | Stronger oxidizer than perchlorate & periodate, yet less reactive [2] |

Safety and Handling

This compound is a powerful oxidizer and is corrosive and a strong irritant [3]. Overexposure can lead to severe health effects, including damage to the lungs, kidneys, and intestines [3].

- Personal Protective Equipment (PPE): Always wear appropriate gloves, goggles, and a lab coat [4].

- Engineering Controls: Handle in a well-ventilated area or fume hood to avoid inhaling fumes [4].

- Storage: Store in a cool, dry place away from organic materials and reducing agents [3] [4].

References

Synthesis and Structural Insights

Perbromic acid cannot be synthesized by simple oxidation of bromates with common oxidizers like ozone due to kinetic and thermodynamic constraints [1] [2]. Its successful preparation requires specific, powerful methods.

Synthesis Pathways The following diagram illustrates the primary chemical synthesis routes for producing perbromate, which can then be protonated to form this compound.

Synthesis pathways for perbromate ion [1]

- Fluorine Oxidation: The most effective large-scale method bubbles fluorine gas through an alkaline bromate solution, yielding around 20% [1].

- Xenon Difluoride Oxidation: An alternative laboratory method uses XeF₂ as the oxidant in a neutral aqueous solution, with a lower yield of about 10% [1].

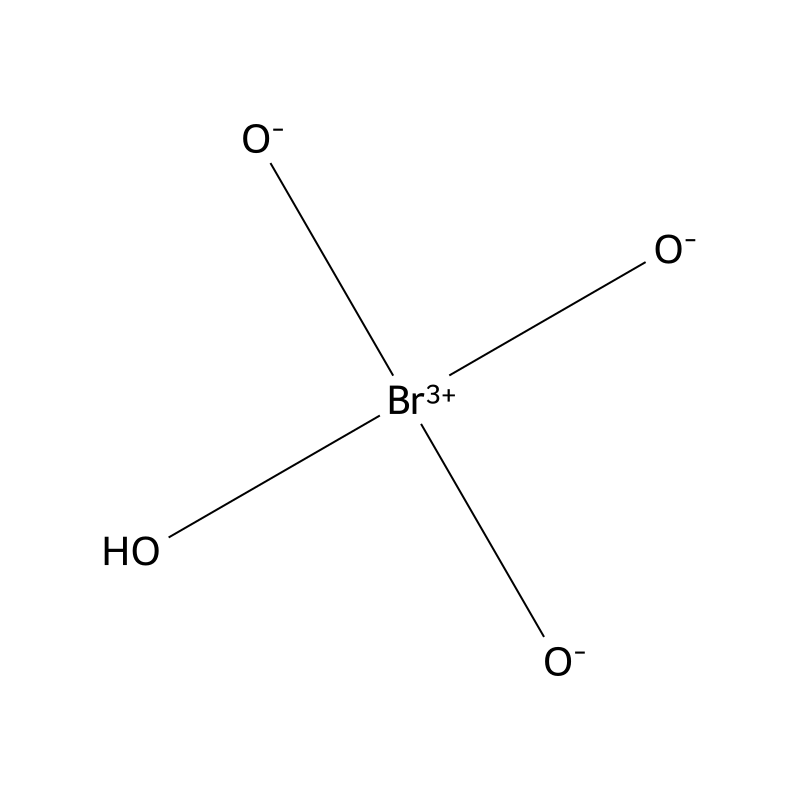

Molecular Structure The perbromate ion (BrO₄⁻) has a tetrahedral geometry where a central bromine atom (+7 oxidation state) is surrounded by four oxygen atoms [2]. Crystallographic studies show an average Br–O bond distance of approximately 1.61 Å [2].

Comparative Analysis with Other Perhalogen Acids

The table below compares this compound with its chlorine and iodine analogues.

| Property | This compound (HBrO₄) | Perchloric Acid (HClO₄) | Periodic Acid (HIO₄) |

|---|---|---|---|

| Oxidation State | +7 [3] | +7 | +7 |

| Thermodynamic Stability | Low (ΔG°f of KBrO₄ = -174.1 kJ/mol) [1] | High (ΔG°f of KClO₄ = -302.1 kJ/mol) [1] | High (ΔG°f of KIO₄ = -349.3 kJ/mol) [1] |

| Oxidizing Power (E°) | +1.853 V [1] | +1.201 V [1] | +1.653 V [1] |

| Bond Length (X–O) | ~1.61 Å [2] | 1.44 Å [1] | 1.79 Å [1] |

| Kinetic Reactivity | Low at room temperature (slow to oxidize Cl⁻) [1] | Very low (inert) [1] | Moderate [1] |

This compound is the least stable of the group due to a substantially weaker Br–O bond [1]. Despite being the strongest thermodynamic oxidizer, it is often kinetically inert at room temperature in dilute solutions [1].

Experimental Handling and Safety

Stability and Decomposition

- HBrO₄ is most stable in aqueous solutions up to 6 M (55%) [3] [1].

- Concentrated solutions decompose autocatalytically, releasing toxic brown bromine vapors [3].

- Decomposition is catalyzed by metal ions like Ce⁴⁺ and Ag⁺ [3].

Safety Protocols

- Personal Protective Equipment (PPE): Always wear gloves, goggles, and a lab coat [4].

- Handling: Perform all work in a fume hood to avoid inhalation of corrosive vapors or decomposition products [3] [4].

- Storage: Keep in tightly sealed containers, away from reducing agents and combustible materials [4].

References

Perbromic acid oxidation state of bromine

Synthesis and Stability

The synthesis of perbromic acid is challenging due to its inherent instability. Unlike perchloric acid, it cannot be formed by the displacement of chlorine from perchloric acid and must be prepared by the protonation of the perbromate ion [1]. One cited preparation method involves the reaction of bromates in a strong acidic environment [2]. The workflow for this synthesis and the stability concerns can be visualized as follows:

Synthesis and decomposition pathway of this compound.

- Stability Considerations: this compound is the most unstable of the halogen(VII) oxoacids [1]. Its stability is highly concentration-dependent. While stable in aqueous solutions up to 6M, more concentrated solutions become unstable in air and undergo an autocatalytic decomposition into bromic acid and oxygen, which releases toxic brown bromine vapors [1]. This decomposition can be catalyzed by metal ions like Ce⁴⁺ and Ag⁺ [1].

Hazards and Safety Protocols

This compound is a powerful oxidizer and requires careful handling [1].

- Primary Hazards: It is highly corrosive and an irritant, posing extreme danger to the skin, eyes, airways, and digestive tract [1]. Overexposure can lead to lung suffocation, loss of consciousness, and organ damage [1].

- Safety Measures: Always wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat [2]. Handle the acid in a fume hood and store it in a cool, dry place away from reducing agents and combustible materials [1] [2].

Research Context and Comparison

This compound is used as a powerful oxidizing agent in chemical synthesis, for producing bromine-containing compounds, and in analytical chemistry [2]. The table below compares it with other perhalogen acids.

| Property | This compound (HBrO₄) | Perchloric Acid (HClO₄) | Periodic Acid (HIO₄) |

|---|---|---|---|

| Oxidizing Power | Strong [2] | Very Strong [2] | Moderate [2] |

| Thermal Stability | Low (decomposes before melting) [1] | High | Moderate |

| Corrosivity | Highly Corrosive [2] | Highly Corrosive [2] | Corrosive [2] |

References

Comprehensive Technical Guide: Perbromic Acid vs. Hypobromous Acid - Properties, Synthesis, and Research Applications

Executive Summary

This technical guide provides a comprehensive analysis of perbromic acid (HBrO₄) and hypobromous acid (HOBr), two bromine oxoacids with distinct chemical properties and research applications. While both compounds contain bromine and oxygen and function as oxidizing agents, they differ dramatically in stability, reactivity, and biological significance. Hypobromous acid, a powerful endogenous electrophile with significant biological relevance in inflammatory pathways, exhibits substantial reactivity with biomolecules at moderate oxidation states (+1). In contrast, this compound represents bromine in its highest oxidation state (+7), demonstrating strong oxidizing power but limited stability, which restricts its direct biological applications. This whitepaper delivers a systematic comparison of these compounds' chemical and physical properties, synthesis methodologies, safety considerations, and potential research applications, with particular emphasis on their relevance to drug development professionals investigating inflammatory disease mechanisms and oxidative stress pathways.

Introduction to Halogen Oxoacids and Bromine Chemistry

Bromine forms several oxoacids with the general formula HBrOₙ, where the oxidation state of bromine ranges from +1 to +7. These compounds are part of the broader family of halogen oxoacids that demonstrate considerable diversity in their chemical behavior and practical applications. The relative instability of bromine oxoacids compared to their chlorine counterparts has made them less extensively studied, though recent research has revealed significant biological roles for some species, particularly in inflammatory processes. Unlike fluorine, which forms only one oxoacid (HOF), bromine forms multiple oxoacids including hypobromous acid (HOBr, +1 oxidation state), bromous acid (HBrO₂, +3 oxidation state), bromic acid (HBrO₃, +5 oxidation state), and this compound (HBrO₄, +7 oxidation state) [1]. The oxidation state of the central bromine atom fundamentally determines the acid's properties, reactivity, and stability, with higher oxidation states generally correlating with increased acidic strength but decreased stability for bromine compounds.

Table: General Characteristics of Bromine Oxoacids

| Oxoacid Name | Chemical Formula | Oxidation State | Stability | Primary Characteristics |

|---|---|---|---|---|

| Hypobromous acid | HOBr | +1 | Low | Weak acid, powerful electrophile |

| Bromous acid | HBrO₂ | +3 | Very low | Strong oxidizing agent |

| Bromic acid | HBrO₃ | +5 | Moderate | Strong acid, oxidizing agent |

| This compound | HBrO₄ | +7 | Low | Strong acid, strong oxidizer |

The biological significance of bromine compounds has gained increased recognition, particularly since the discovery that eosinophil peroxidase preferentially oxidizes bromide over chloride, generating hypobromous acid as a key effector molecule in the immune response [2]. This enzymatic production of specific brominated compounds in vivo has stimulated considerable research interest in understanding their physiological and pathological roles, with implications for drug development across multiple therapeutic areas including asthma, cardiovascular diseases, and other inflammatory conditions.

Chemical Identity and Fundamental Properties

Molecular Characteristics and Physical Properties

This compound (HBrO₄) and hypobromous acid (HOBr) demonstrate striking differences in their fundamental chemical properties despite both being bromine oxoacids. This compound features bromine in its highest oxidation state (+7), making it the most oxidized form of bromine oxygen acid. With a molar mass of 144.908 g·mol⁻¹, it typically exists as a colorless liquid that decomposes before melting, making the solid form unstable [3]. The compound is characterized by a tetrahedral molecular geometry when considering the bromine center surrounded by four oxygen atoms, with one proton attached to an oxygen. In contrast, hypobromous acid has bromine in the +1 oxidation state with a molar mass of 96.911 g·mol⁻¹ [2]. It is a weak acid with a pKa of 8.65, existing mainly in aqueous solutions rather than as an isolated compound due to its instability [2]. The density of hypobromous acid is approximately 2.470 g/cm³, and it has a boiling point between 20–25°C [2].

Table: Fundamental Properties Comparison

| Property | This compound (HBrO₄) | Hypobromous Acid (HOBr) |

|---|---|---|

| Molecular formula | HBrO₄ | HOBr |

| Molar mass (g·mol⁻¹) | 144.908 | 96.911 |

| Oxidation state of Br | +7 | +1 |

| Acidity (pKa) | Strong acid | 8.65 (weak acid) |

| Physical state at RT | Colorless liquid | Exists mainly in solution |

| Density (g/cm³) | Not specified | 2.470 |

| Boiling point (°C) | Not specified | 20-25 |

| Melting point | Decomposes before melting | Not specified |

Molecular Structure and Bonding

The molecular architecture of these acids significantly influences their chemical behavior. This compound adopts a structure where the bromine atom is centrally bonded to four oxygen atoms in a tetrahedral arrangement, with one oxygen atom bonded to hydrogen. This structure resembles that of other perhalic acids like perchloric acid, with bromine utilizing sp³ hybrid orbitals in bonding [1]. The Br-O bonds in this compound involve dπ-pπ bonding character, typical for halogen-oxygen bonds in oxoacids. Hypobromous acid, conversely, has a simpler molecular structure with bromine bonded to a hydroxyl group (H-O-Br). The central bromine atom in hypobromous acid is sp³ hybridized, with the molecule having a bent geometry similar to water but with significant electron density differences due to the larger, more polarizable bromine atom [1]. This structural difference fundamentally impacts their reactivity: this compound's highly oxidized bromine center makes it a powerful oxidizer, while hypobromous acid's structure facilitates its role as a potent electrophile in biological systems.

Stability and Reactivity Profiles

Decomposition Pathways and Catalytic Influences

The stability profiles of this compound and hypobromous acid reveal significant challenges in their handling and application. This compound is recognized as the most unstable of the halogen(VII) oxoacids, decomposing rapidly upon standing to bromic acid and oxygen, which releases toxic brown bromine vapors [3]. This decomposition follows an autocatalytic mechanism particularly in concentrations above 6M, where the process becomes self-accelerating. The compound's instability is further demonstrated by its susceptibility to catalytic decomposition by metal ions such as Ce⁴⁺ and Ag⁺ [3]. Importantly, this compound cannot be formed by displacement of chlorine from perchloric acid, unlike its iodine analog; it can only be synthesized through protonation of the perbromate ion [3]. In contrast, hypobromous acid undergoes a disproportionation reaction in solution, slowly converting to bromide and bromate ions (3BrO⁻ → 2Br⁻ + BrO₃⁻) [2]. This process is pH-dependent and influences the compound's effective lifetime in biological and industrial systems.

The kinetic profiles of these decomposition reactions have important practical implications. This compound's instability necessitates careful concentration control, with commercial and research applications typically utilizing solutions no greater than 6M to maintain stability [3]. Even within this concentration range, storage conditions must be carefully controlled to prevent accelerated decomposition. Hypobromous acid demonstrates greater kinetic stability under physiological conditions, though it still decomposes appreciably over timeframes relevant to biological processes. This relative stability in aqueous environments enables its function as a biological signaling molecule and antimicrobial agent in immune responses, despite its inherent thermodynamic instability.

Chemical Reactivity and Oxidizing Power

Both this compound and hypobromous acid function as oxidizing agents, but their specific reactivity profiles differ substantially due to their distinct oxidation states. This compound is a strong acid and powerful oxidizer, with dilute solutions functioning as slow oxidizing agents [3]. The standard reduction potential for the HBrO₄/BrO₄⁻ couple reflects its strong oxidizing capacity in acidic solutions, though precise values are less commonly documented than for other perhalic acids due to the compound's instability. Hypobromous acid, while a weaker oxidizer in terms of standard reduction potential (E°' HOBr/Br⁻ = 1.13 V) compared to hypochlorous acid (E°' HOCl/Cl⁻ = 1.28 V), exhibits remarkable electrophilic reactivity that makes it particularly effective in biological contexts [4]. In fact, hypobromous acid is approximately 1000-fold more electrophilic than hypochlorous acid, enabling reactions with biomolecules that are not susceptible to HOCl [4].

This differential reactivity with biological molecules has significant implications for their respective applications. Hypobromous acid demonstrates particularly fast reactions with sulfur-containing amino acids, nitrogenous bases, and aromatic compounds [4]. The rate constant for tyrosine bromination by HOBr is approximately 5,000-fold faster than chlorination by HOCl, explaining the selective formation of 3-bromotyrosine in inflammatory conditions despite the much lower physiological concentration of bromide compared to chloride [4]. This compound's reactivity is less selective, functioning primarily as a strong oxidizer rather than participating in specific electrophilic addition reactions. This lack of specificity, combined with its instability, limits its biological applications compared to hypobromous acid.

Synthesis Methods and Experimental Protocols

Laboratory Synthesis of this compound

The synthesis of this compound presents unique challenges due to its inherent instability and the inability to prepare it through direct oxidation pathways that work for analogous compounds. This compound cannot be formed by displacement of chlorine from perchloric acid, unlike periodic acid; it can only be prepared through protonation of the perbromate ion [3]. The perbromate ion itself was first successfully synthesized through the oxidation of bromate ions using xenon difluoride or through electrochemical methods. The modern synthesis typically involves:

- Precursor preparation: Generating potassium perbromate (KBrO₄) through oxidation of bromate using fluorine in alkaline solution or through electrochemical oxidation.

- Acidification: Treating aqueous solutions of perbromate salts with strong acids such as nitric or sulfuric acid to protonate the perbromate ion.

- Concentration control: Maintaining the resulting this compound solution at concentrations ≤6M to prevent autocatalytic decomposition [3].

- Stabilization: Storing solutions at low temperatures and avoiding catalysts such as Ce⁴⁺ and Ag⁺ that accelerate decomposition.

The original discovery of this compound occurred through an unusual pathway involving the decay of a radioactive selenate sample (SeO₄²⁻), where bromine crystals were exposed to gamma radiation [3]. This fortuitous discovery highlights the challenges in synthesizing this compound through conventional chemical routes. Experimental protocols require strict temperature control and careful monitoring for decomposition, indicated by the release of oxygen gas and the appearance of brown bromine vapors.

Production Methods for Hypobromous Acid

Hypobromous acid can be synthesized through several routes, with the disproportionation of bromine in water representing the most fundamental method. This approach involves dissolving elemental bromine in water, which establishes an equilibrium favoring HOBr formation [2]. The specific protocol includes:

- Direct disproportionation: Adding elemental bromine to water in a molar ratio that establishes the equilibrium: Br₂ + H₂O ⇌ HOBr + HBr [2].

- Enzymatic production: Utilizing bromoperoxidases, which catalyze the oxidation of bromide with hydrogen peroxide: Br⁻ + H₂O₂ → HOBr + OH⁻ [2]. This method has particular relevance for biological studies.

- Industrial formation: Employing the reaction between hypochlorite and bromide ions in water treatment applications, particularly in cooling circuits and paper mill systems [5].

A significant advancement in hypobromous acid production is documented in patent US7785559B2, which describes a method for forming hypobromous acid by reacting hypochlorous acid or its salts with bromide in the presence of a modified chlorite [5]. This approach accelerates the reaction rate by 2 to 15 times compared to conventional methods, addressing the slow reaction kinetics that typically require 20-30 minutes to reach maximum hypobromite concentration [5]. The enhanced method eliminates the need for pre-mixing hypochlorite and bromide before addition to the treatment system, simplifying industrial processes and reducing losses from hypochlorite volatilization. For laboratory preparation of pure HOBr solutions, common protocols involve passing dilute bromine vapor through a column packed with yellow mercuric oxide, which removes elemental bromine while allowing HOBr to pass through, or using cation exchange resins to acidify hypobromite solutions.

Biological Significance and Research Implications

Endogenous Production and Physiological Roles

Hypobromous acid plays significant biological roles in human physiology, particularly in inflammatory processes and host defense mechanisms. The acid is endogenously produced by specific peroxidase enzymes, primarily eosinophil peroxidase (EPO) released from eosinophils and, to a lesser extent, myeloperoxidase (MPO) from neutrophils [4]. These enzymes catalyze the oxidation of bromide ions (Br⁻) using hydrogen peroxide as a substrate, generating HOBr as a products. Despite the relatively low plasma concentration of bromide (2-100 μM) compared to chloride (100-140 mM), the unique properties of EPO and the superior reactivity of HOBr with certain biomolecules make this pathway physiologically significant [4]. Eosinophil peroxidase, at physiological pH, demonstrates greater efficiency for bromide oxidation compared to chloride oxidation, explaining the selective production of HOBr even in the presence of vastly higher chloride concentrations [2].

The biological functions of hypobromous acid include pathogen destruction during immune responses, participation in inflammatory signaling pathways, and contribution to tissue remodeling processes. Specialized immune cells called eosinophils preferentially use bromide to generate halogenating agents, with HOBr serving as a key effector molecule for eliminating tissue-invasive parasites and certain microorganisms [2]. The compound's effectiveness stems from its ability to react with diverse biomolecular targets including proteins, lipids, and nucleic acids, disrupting cellular structures and functions in pathogens. In contrast to hypobromous acid's established biological roles, this compound has no known physiological functions due to its extreme instability and the absence of natural biochemical pathways for its production. The high oxidation state of bromine in this compound (+7) is incompatible with biological systems, which lack the necessary enzymatic machinery to generate or utilize this compound.

Pathological Implications and Biomarker Utility

The reactive properties of hypobromous acid that make it effective against pathogens also contribute to its potential deleterious effects in chronic inflammatory conditions. Excessive or misplaced production of HOBr can lead to host tissue damage through several mechanisms:

- Protein modification: HOBr brominates tyrosine residues in proteins to form 3-bromotyrosine, which serves as a specific biomarker for eosinophil and myeloperoxidase activity in inflammatory diseases [4].

- Lipid peroxidation: The compound can oxidize unsaturated lipids in cell membranes, potentially disrupting membrane integrity and generating secondary reactive species.

- Electrophilic stress: As a powerful electrophile, HOBr can deplete cellular antioxidants and modify nucleophilic sites in proteins, potentially altering their function.

Clinical studies have demonstrated elevated levels of 3-bromotyrosine in specific pathological contexts. For example, increased 3-bromotyrosine concentrations have been detected in the bronchoalveolar lavage fluid of cystic fibrosis patients and the urinary excretion of 3-bromotyrosine has been proposed as a biomarker for asthma control and prediction of future exacerbation risk in children [4]. These findings highlight the dual nature of hypobromous acid in health and disease—it serves essential defense functions while simultaneously contributing to tissue damage in chronic inflammatory conditions. The measurement of specific bromination products provides researchers and clinicians with valuable tools for monitoring disease activity and treatment responses in conditions involving eosinophil or myeloperoxidase activation.

Safety Profiles and Handling Considerations

Toxicity and Physiological Effects

The safety considerations for this compound and hypobromous acid reflect their potent chemical reactivity and biological activities. This compound is classified as a powerful oxidizer and poses significant handling hazards [3]. It is corrosive and irritant, making it extremely dangerous upon contact with skin, eyes, airways, and the digestive tract. Overexposure can lead to serious health effects including pulmonary suffocation, loss of consciousness, and even death [3]. Prolonged or repeated exposure may cause damage to lungs, kidneys, and intestines due to its corrosive nature and oxidative stress on tissues. Hypobromous acid, while used in controlled concentrations for water treatment and as a disinfectant, also presents handling challenges due to its reactivity [2]. In biological systems, its potent electrophilic properties contribute to tissue damage in inflammatory conditions, as discussed in the previous section. The compound's ability to modify proteins and other biomolecules underscores its potential toxicity at elevated concentrations or with chronic exposure.

Table: Safety Considerations and Protective Measures

| Aspect | This compound | Hypobromous Acid |

|---|---|---|

| Primary hazards | Powerful oxidizer, corrosive, irritant | Oxidizer, disinfectant, tissue irritant |

| Exposure routes | Inhalation, skin contact, ingestion | Inhalation, skin contact, ingestion |

| Acute effects | Pulmonary suffocation, loss of consciousness | Tissue irritation, inflammatory responses |

| Chronic effects | Organ damage (lungs, kidneys, intestines) | Chronic inflammation, tissue damage |

| Protective equipment | Acid-resistant gloves, face shield, fume hood | Chemical-resistant gloves, eye protection |

| Storage requirements | ≤6M concentration, cool temperature, dark | Cool temperature, stable pH |

Storage and Disposal Protocols

Proper storage conditions are essential for maintaining the stability and safe handling of both compounds. This compound requires particularly stringent controls due to its tendency toward autocatalytic decomposition. Solutions should be maintained at concentrations no greater than 6M and stored in sealed containers at reduced temperatures to slow decomposition kinetics [3]. Contact with catalytic metal ions such as Ce⁴⁺ and Ag⁺ must be avoided, as they accelerate decomposition. Containers should be protected from light and physical disturbance, with regular monitoring for signs of decomposition such as gas evolution or color change. Hypobromous acid solutions require storage in opaque containers at controlled pH (typically slightly acidic to neutral) to minimize disproportionation to bromide and bromate [2]. Temperature control is less critical than for this compound but still recommended for maintaining solution stability.

Disposal procedures for both compounds should account for their oxidizing properties and potential environmental impacts. Dilution and neutralization are typically employed before disposal, with reducing agents such as thiosulfate used to eliminate oxidizing capacity. For this compound, preliminary reduction to less oxidized bromine species is recommended before final disposal. All disposal operations should be conducted in well-ventilated areas with appropriate personal protective equipment to minimize exposure risks. For research facilities generating waste containing these compounds, consultation with environmental health and safety professionals is recommended to ensure compliance with local regulations and implementation of best practices for hazardous waste management.

Research Applications and Future Directions

Current Research and Industrial Applications

The practical applications of this compound and hypobromous acid reflect their distinct chemical properties. This compound's primary utility is in the synthesis of perbromate salts through reactions with appropriate bases [3]. These salts find specialized applications in analytical chemistry and as oxidizing agents in specific synthetic pathways. The compound's strong oxidizing power has been investigated for materials processing and specialty chemical synthesis, though its instability limits widespread adoption. Hypobromous acid boasts more diverse applications, particularly as a disinfectant and bleaching agent [2]. Its uses include:

- Water treatment: Especially in cooling circuits and paper mill systems where it functions as a effective slime control agent [5].

- Biocidal applications: Taking advantage of its ability to kill pathogenic cells through modification of essential cellular components.

- Chemical synthesis: Serving as a brominating agent for specific organic compounds and pharmaceutical intermediates.

The industrial significance of hypobromous acid is particularly evident in water treatment systems for paper mills and cooling circuits, where it demonstrates superior performance to chlorine-based treatments in high-pH environments [5]. The development of efficient in situ generation methods, such as the modified chlorite approach described in patent US7785559B2, has enhanced its practical utility by addressing previous limitations in reaction kinetics and reagent stability [5]. These advances have enabled more effective control of microbial growth and biofouling in industrial systems, particularly under alkaline conditions where traditional chlorine-based disinfectants show reduced efficacy.

Emerging Research Directions and Therapeutic Potential

Several promising research directions are emerging for bromine oxoacids, particularly for hypobromous acid given its biological significance. Current investigative priorities include:

- Biomarker development: Refining the measurement of 3-bromotyrosine and other bromination products as specific indicators of eosinophil and myeloperoxidase activity in inflammatory diseases [4].

- Therapeutic targeting: Developing inhibitors that selectively modulate hypobromous acid production or activity in pathological contexts without compromising host defense functions.

- Signaling pathways: Elucidating the specific molecular mechanisms through which hypobromous acid modifies cellular functions and contributes to disease processes.

The therapeutic potential of hypobromous acid regulation is particularly intriguing for drug development professionals. Approaches might include selective eosinophil peroxidase inhibitors that reduce hypobromous acid production in specific pathological contexts, scavengers that neutralize excess HOBr without affecting other redox signaling pathways, and bromination-resistant protein designs for therapeutic applications. For this compound, research opportunities are more limited but include exploration of its fundamental chemical properties and potential applications in specialized oxidation processes. The development of stabilized this compound formulations or in situ generation methods could potentially expand its utility in synthetic chemistry and materials science, though significant technical challenges remain.

Conclusion

This compound and hypobromous acid represent distinct points in the spectrum of bromine oxoacids, with dramatically different properties, stability profiles, and applications. This compound (HBrO₄), with bromine in the +7 oxidation state, is a strong acid and powerful oxidizer whose utility is limited by its pronounced instability. Its primary research applications remain in the realm of fundamental chemistry and specialized synthesis. In contrast, hypobromous acid (HOBr), with bromine in the +1 oxidation state, demonstrates significant biological relevance and practical utility despite its moderate instability. Its role as a potent endogenous electrophile, produced primarily through eosinophil peroxidase activity, establishes its importance in both physiological immunity and pathological inflammation. The unique electrophilicity of hypobromous acid, approximately 1000-fold greater than hypochlorous acid, explains its selective reactivity with specific biomolecules and its growing importance as a contributor to inflammatory tissue damage [4].

For researchers and drug development professionals, these bromine oxoacids present distinct opportunities and challenges. Hypobromous acid offers promising therapeutic targets for inflammatory diseases, with potential applications in biomarker development, inhibitor design, and pathophysiological mechanism elucidation. This compound remains primarily of interest to fundamental chemistry and materials science. Future research directions will likely focus on further clarifying the specific molecular targets of hypobromous acid in physiological and pathological contexts, developing more specific detection methods for bromination products, and designing therapeutic interventions that selectively modulate its production or effects. These investigations will advance our understanding of bromine chemistry in biological systems and may yield novel approaches for managing inflammatory conditions.

Appendix: Experimental Workflow Visualization

Experimental workflow for bromine oxoacid research showing synthesis, characterization, and application development pathways.

Table: Key Analytical Techniques for Bromine Oxoacid Characterization

| Technique | This compound Applications | Hypobromous Acid Applications |

|---|---|---|

| Spectrophotometry | Concentration monitoring | Kinetic studies of decomposition |

| Potentiometry | Acid strength determination | pKa measurements |

| Chromatography | Purity assessment | Bromination product analysis |

| Mass spectrometry | Structural confirmation | Biomarker identification |

| Kinetic analysis | Decomposition studies | Reaction rate determination |

| Electrophysiology | Not typically applied | Biological activity assessment |

References

- 1. Oxoacids of Halogens- Properties , Structure, Hypochlorous Acid ... [neeraj.anandclasses.co.in]

- 2. - Wikipedia Hypobromous acid [en.wikipedia.org]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. sciencedirect.com/science/article/abs/pii/S0162013415000574 [sciencedirect.com]

- 5. Method of forming hypobromous acid in aqueous system [patents.google.com]

Chemical Properties and Decomposition Reaction

Perbromic acid is the oxoacid of bromine in the +7 oxidation state. It is a colorless liquid and a powerful oxidizer [1]. Its most significant property in this context is its inherent instability compared to other perhalogen acids like perchloric acid [1].

The primary decomposition reaction for this compound is an autocatalytic decomposition that yields bromic acid and oxygen [1]: [ 2HBrO_4 \rightarrow 2HBrO_3 + O_2 ] This process is exothermic and, once initiated, can accelerate rapidly, producing toxic brown bromine vapors [1].

Factors Influencing Decomposition and Stability

The stability of this compound is highly dependent on its concentration and environment. The table below summarizes the key factors:

| Factor | Effect on Stability and Decomposition |

|---|---|

| Concentration | Solutions ≤ 6 M are relatively stable. Solutions > 6 M are unstable and prone to autocatalytic decomposition [1]. |

| Catalysts | Metals like Ce⁴⁺ and Ag⁺ catalyze decomposition [1]. Decomposition can also be catalyzed by its own decomposition products, making the reaction autocatalytic [1]. |

| Physical State | The compound decomposes before melting, and the solid form is unstable [1]. |

| Storage Conditions | Exposure to air promotes decomposition of concentrated solutions (>6M). It should be stored in a cool, dry place away from reducing agents and combustible materials [2]. |

Experimental Protocol for Monitoring Decomposition

This protocol outlines a method for safely observing the decomposition of this compound and quantifying the oxygen gas produced.

1. Primary Materials and Equipment

- Reagents: A prepared sample of this compound solution (≤ 6M for stable baseline, > 6M for unstable observation). Warning: Handle all concentrated solutions with extreme care [2].

- Catalyst Stock Solution (optional): 0.1 M Cerium(IV) sulfate (Ce(SO₄)₂) in 1 M sulfuric acid.

- Apparatus:

- Three-neck round-bottom flask (250 mL).

- Constant-temperature water bath.

- Pressure sensor or gas burette.

- Magnetic stirrer.

- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, face shield, and a lab coat [2].

2. Procedure

- Setup: Assemble the apparatus in a fume hood. Place a known volume (e.g., 50 mL) of the this compound solution into the flask suspended in the constant-temperature water bath (e.g., 25°C). Connect one neck to the pressure sensor or gas burette to monitor O₂ evolution. Keep other ports sealed or equipped with addition funnels.

- Baseline Measurement (Uncatalyzed Decomposition): For the first experiment, use a >6M HBrO₄ solution without any catalyst. Start the stirrer and record the initial rate of gas evolution. This slow initial rate represents the uncatalyzed decomposition.

- Catalyzed Decomposition: For the second experiment, introduce a small volume (e.g., 1 mL) of the Ce⁴⁺ catalyst stock solution into a fresh sample of >6M HBrO₄. Observe and record the significantly increased rate of gas evolution.

- Control Experiment: Repeat the procedure with a stable, ≤6M HBrO₄ solution to establish a baseline and confirm its relative stability under the same conditions.

- Data Collection: Record the volume of oxygen produced at regular time intervals until the reaction is complete.

3. Analysis and Calculations

- Reaction Rate: Plot the volume of O₂ evolved versus time. The slope of the curve at any point gives the reaction rate.

- Rate Constant (k): The decomposition can be treated as a first-order reaction. Plot ( \ln(\frac{V_\infty - V_t}{V_\infty}) ) versus time, where ( V_\infty ) is the final O₂ volume and ( V_t ) is the volume at time t. The slope of the resulting straight line is ( -k ), the first-order rate constant.

- Activation Energy (Eₐ): Repeat the experiment at different temperatures (e.g., 25°C, 35°C, 45°C). Use the Arrhenius equation (( k = A e^{-E_a/(RT)} )) and plot ( \ln(k) ) versus ( 1/T ). The slope of this plot is ( -E_a/R ), from which the activation energy ( E_a ) can be calculated.

The experimental workflow from preparation to data analysis is as follows:

Experimental workflow for monitoring HBrO₄ decomposition

Data Presentation and Kinetic Analysis

The following table presents quantitative data on the stability and decomposition of this compound:

| Property | Value / Condition | Notes / Reference |

|---|---|---|

| Stable Aqueous Solutions | ≤ 6 M | More concentrated solutions are unstable in air [1]. |

| Primary Decomposition Products | HBrO₃ (Bromic Acid) + O₂ (Gas) | Reaction is autocatalytic [1]. |

| Catalysts | Ce⁴⁺, Ag⁺ | These metal ions catalyze the decomposition [1]. |

| Thermal Stability | Decomposes before melting | The solid form is unstable [1]. |

Safety and Handling Protocols

Given its powerful oxidizing nature and instability, strict safety measures are non-negotiable.

- Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical splash goggles, a face shield, and a flame-retardant lab coat [2].

- Engineering Controls: Perform all work with this compound in a properly functioning fume hood to prevent inhalation of toxic vapors [1] [2].

- Storage: Store in a cool, dry place in tightly sealed containers made of glass or compatible plastic. Containers must be kept away from reducing agents, flammable materials, and combustion sources [2].

- Spill Response: In case of a spill, immediately evacuate the area and alert others. Neutralizing agents for strong acids should be available on-site. Only trained personnel with appropriate PPE should handle containment and cleanup [2].

Conclusion for Researchers

References

Synthesis Methods for Perbromic Acid and Perbromate

The synthesis of perbromic acid (HBrO₄) primarily involves the oxidation of bromate precursors, followed by protonation. The table below summarizes the key established methods.

| Method | Key Reagent/Condition | Reaction Summary | Yield & Key Features |

|---|---|---|---|

| Fluorine Oxidation (Alkaline) [1] | F₂ gas, OH⁻ | BrO₃⁻ + F₂ + 2OH⁻ → BrO₄⁻ + 2F⁻ + H₂O [1] | ~20% yield; considered the best synthesis for producing up to hundreds of grams. [1] |

| Xenon Difluoride Oxidation [1] | XeF₂ in water | BrO₃⁻ + XeF₂ + H₂O → BrO₄⁻ + Xe + 2HF [1] | ~10% yield; first chemical synthesis to isolate a solid perbromate salt (RbBrO₄). [1] |

| Electrochemical Synthesis [2] | Electrolysis (Boron-Doped Diamond electrodes) | BrO₃⁻ → BrO₄⁻ (on electrode surface) | 70-85% selectivity; high energy costs and electrode degradation are limitations. [2] |

| Radiochemical Synthesis [1] | β-decay of ⁸³SeO₄²⁻ | ⁸³SeO₄²⁻ → ⁸³BrO₄⁻ + β⁻ [1] | Proof of existence; not viable for production due to low yields and radioactivity. [3] [1] |

Detailed Experimental Protocols

For researchers aiming to synthesize this compound or perbromates, the following protocols provide a starting point. Caution: These procedures involve highly reactive and corrosive materials. Appropriate safety measures, including the use of personal protective equipment (PPE) and fume hoods, are mandatory.

Protocol 1: Synthesis via Fluorine Oxidation (Alkaline Media)

This method is regarded as the most effective for larger-scale production [1].

- Preparation of Reaction Mixture: Dissolve a bromate (e.g., NaBrO₃ or KBrO₃) in a cold, concentrated aqueous alkali solution (e.g., 2M NaOH) to achieve a high pH ( >12) [2] [1].

- Oxidation: Bubble fluorine gas (F₂) through the stirred bromate solution. The reaction is typically carried out at or near room temperature [2] [1].

- Neutralization and Purification: Continue the fluorine addition until the solution is neutralized. At this point, any unreacted bromate and fluoride byproducts can be precipitated by adding silver ions (for bromate) and calcium ions (for fluoride) [1].

- Cation Exchange: Filter the solution to remove precipitates. Pass the filtrate through a strong acid cation exchange column in the H⁺ form. This step replaces cations with protons, yielding an aqueous solution of this compound (HBrO₄) [1].

- Concentration: The resulting HBrO₄ solution can be carefully concentrated under vacuum up to 6 M (55%) without significant decomposition. More concentrated solutions are unstable [3] [1].

Protocol 2: Synthesis via Xenon Difluoride Oxidation

This method was historically significant for the first chemical isolation of a perbromate salt [1].

- Reaction: Add xenon difluoride (XeF₂) to an aqueous solution of a bromate salt (e.g., NaBrO₃).

- Completion: The reaction proceeds at room temperature, consuming XeF₂ and producing perbromate ions, xenon gas, and hydrogen fluoride [1].

- Isolation: The perbromate salt can be isolated from the solution. For example, rubidium perbromate (RbBrO₄) was the first salt isolated this way [1].

Workflow for Synthesis Method Selection

The following diagram outlines a logical workflow for choosing a synthesis method based on laboratory capabilities and research goals, integrating the protocols described above.

Critical Safety and Handling Notes

This compound is a powerful oxidizer and is corrosive and irritating to skin, eyes, and the respiratory and digestive tracts [3]. Overexposure can lead to severe health effects, including organ damage [3].

- Concentration is Critical: Aqueous solutions up to 6 M are stable for prolonged periods, even at 100°C. However, more concentrated solutions are unstable and can undergo autocatalytic decomposition, releasing toxic brown bromine vapors [3] [1].

- Catalysts: Decomposition can be catalyzed by metal ions like Ce⁴⁺ and Ag⁺ [3].

- Instability: this compound is the most unstable of the halogen(VII) oxoacids and decomposes to bromic acid and oxygen [3].

References

Chemical Relationship and Brønsted-Lowry Theory

According to the Brønsted-Lowry definition, an acid is a proton (H⁺) donor, and a base is a proton acceptor. When an acid donates a proton, it forms its conjugate base [1].

- Acid Dissociation Reaction:

HBrO₄ → H⁺ + BrO₄⁻ - Perbromic acid is a monoprotic acid, meaning each molecule can donate only one proton [1].

The following diagram illustrates this proton transfer and the resulting relationship:

Properties of this compound and Perbromate

This compound is the most unstable of the halogen(VII) oxoacids and a powerful oxidizer [2]. The table below summarizes key properties:

| Property | This compound (HBrO₄) | Perbromate Ion (BrO₄⁻) |

|---|---|---|

| Chemical Formula | HBrO₄ [2] | BrO₄⁻ [2] |

| Oxidation State of Br | +7 [2] | +7 |

| Stability | Unstable; decomposes to bromic acid and oxygen [2] | More stable than the acid; typically exists in salt form [2] |

| Primary Hazards | Powerful oxidizer, corrosive, irritant [2] | Salts are generally more stable, but still strong oxidizers |

Handling and Safety Considerations

Working with this compound and its derivatives requires extreme caution. This compound is a powerful oxidizer and can react violently with reducing and flammable materials [2] [3]. It is also highly corrosive and an irritant, posing dangers to the skin, eyes, and respiratory tract [2]. Always use appropriate personal protective equipment (PPE) and handle it in a fume hood [3].

References

Comprehensive Application Notes and Protocols: Synthesis and Analysis of Perbromic Acid

Introduction and Chemical Background

Perbromic acid (HBrO₄) represents the highest oxidation state (+7) oxoacid of bromine, completing the halogen series of perhalic acids alongside perchloric and periodic acids. Unlike its chlorine and iodine counterparts, this compound posed significant synthetic challenges for decades, with its existence only confirmed in 1968 through innovative approaches. This compound exhibits exceptional oxidizing power while maintaining reasonable stability in dilute aqueous solutions (up to 6M), making it valuable for specialized chemical applications despite its inherent instability at higher concentrations. [1]

The historical significance of this compound synthesis stems from the unique difficulty in preparing bromine in the +7 oxidation state, which resisted conventional synthetic routes that successfully yielded perchloric and periodic acids. This challenge was ultimately overcome through two primary methods: radiochemical synthesis via neutron irradiation of selenate salts, and electrochemical oxidation of bromate precursors. These breakthroughs not only provided access to this elusive compound but also expanded our understanding of redox chemistry under extreme conditions. [1]

Physicochemical Properties

This compound demonstrates distinctive chemical characteristics that influence both its applications and handling requirements. The compound typically exists as a colorless liquid in pure form, though it may develop a pale yellow tint under certain conditions. As the least stable among the halogen(VII) oxoacids, it undergoes gradual decomposition to bromic acid and oxygen, often releasing toxic brown bromine vapors during this process. This decomposition can be autocatalytic at concentrations exceeding 6M and may be accelerated by various metal ions including Ce⁴⁺ and Ag⁺. [1]

Table 1: Fundamental Properties of this compound

| Property | Specification | Notes |

|---|---|---|

| Chemical Formula | HBrO₄ | Bromine in +7 oxidation state |

| Molar Mass | 144.908 g·mol⁻¹ | - |

| Physical State | Colorless liquid | Decomposes before melting |

| Aqueous Stability | Stable ≤6M | Decomposition accelerates at higher concentrations |

| Oxidizing Strength | Strong oxidizer | Dilute solutions act as slow oxidizing agents |

| Decomposition Products | Bromic acid + O₂ | Releases toxic brown bromine vapors |

The molecular structure of this compound features a central bromine atom bonded to four oxygen atoms in a tetrahedral arrangement, with one oxygen atom additionally bonded to a hydrogen atom. This structure is analogous to other perhalogen acids but exhibits distinct chemical behavior due to the intermediate position of bromine in the halogen group. The acid is highly soluble in water and demonstrates complete dissociation in aqueous solutions, classifying it as a strong acid with powerful oxidizing capabilities that increase with concentration. [2]

Synthesis Methods and Protocols

Perbromate Ion Synthesis and Protonation

The most reliable method for this compound synthesis involves indirect preparation through perbromate ion formation followed by careful protonation, as direct displacement approaches used for periodic acid are ineffective for this compound. This two-step methodology ensures higher purity and better yield compared to direct synthesis attempts. [1]

Protocol: Perbromate Synthesis via Electrochemical Oxidation

- Reagents Required: Potassium bromate (KBrO₃, high purity), Fluorinated anion exchange resin, Deionized water (18 MΩ·cm), Sulfuric acid (H₂SO₄, reagent grade)

- Equipment: Electrochemical cell with platinum electrodes, Potentiostat/Galvanostat, Cooling system (4°C), pH meter, Fume hood with HEPA filtration

Step-by-Step Procedure:

- Prepare a 1.0M potassium bromate solution in deionized water (20 mL)

- Transfer the solution to the electrochemical cell maintained at 4°C

- Apply a controlled potential of 2.0V vs. SHE while stirring continuously

- Monitor current density until it drops to 10% of initial value (typically 4-6 hours)

- Remove the cell from the cooling system and allow temperature to reach 25°C

- Pass the solution through fluorinated anion exchange resin to concentrate perbromate

- Elute perbromate with 0.1M sodium hydroxide solution

- Acidify the eluate with chilled 6M sulfuric acid in a dropwise manner

- Maintain pH below 1.0 throughout acidification

- Confirm successful synthesis through UV-Vis spectroscopy (λ_max = 257nm)

Critical Notes:

- Temperature control is essential throughout the procedure to prevent decomposition

- Gradual acidification prevents localized overheating and decomposition

- Metal ion contaminants (especially Ce⁴⁺, Ag⁺) must be excluded as they catalyze decomposition

- Final product should be stored at 4°C in dark containers with minimal headspace

Radioactive Synthesis Method

The original discovery of this compound employed a radiochemical approach utilizing neutron irradiation, which remains a viable though less accessible synthetic pathway. [1]

Protocol: Radiochemical Synthesis via Selenate Irradiation

- Reagents: Lithium selenate (Li₂SeO₄, isotopically pure), Deionized heavy water (D₂O), Barium hydroxide (Ba(OH)₂)

- Equipment: Neutron source (nuclear reactor), Gamma irradiation chamber, Lead shielding, Remote handling apparatus

Procedure:

- Prepare 0.5M lithium selenate in heavy water in quartz containers

- Subject to neutron flux (10¹² neutrons·cm⁻²·s⁻¹) for 24 hours

- Transfer to gamma irradiation chamber (⁶⁰Co source, 10,000 Ci) for 12 hours

- Precipitate selenium compounds with barium hydroxide

- Separate supernatant containing soluble perbromate species

- Concentrate under reduced pressure at 30°C

- Acidify using cation exchange resin in H⁺ form

Safety Considerations: This procedure requires specialized facilities and extensive radiation safety protocols, including remote manipulation and comprehensive monitoring for radioactive contamination.

Analytical Methods and Characterization

Spectroscopic Characterization

UV-Vis Spectroscopy provides the most straightforward confirmation of successful this compound synthesis, with a characteristic absorption maximum at 257nm (ε = 5.6 × 10² M⁻¹·cm⁻¹). The absence of additional peaks at 330nm (bromic acid) and 400nm (bromine) indicates product purity. Sample preparation requires dilution to approximately 10⁻³M in this compound using quartz cuvettes, with spectra acquired immediately after preparation to minimize decomposition. [1]

Raman Spectroscopy offers complementary structural information, with the symmetric Br-O stretching vibration appearing as a strong band at 798cm⁻¹. Additional fingerprint regions include Br-O-H bending (1120cm⁻¹) and O-Br-O symmetric stretch (865cm⁻¹). Laser power should be maintained below 10mW to prevent photodecomposition during analysis, with samples typically measured as aqueous solutions in a spinning cell to minimize local heating.

Titrimetric Analysis

Protocol: Redox Titration for this compound Quantification

- Reagents: Standardized sodium thiosulfate (0.1N), Potassium iodide (10% w/v), Starch indicator (1% w/v), Acetate buffer (pH 4.0)

- Equipment: Automated titrator, Nitrogen purge system, Amber glass vessels

Procedure:

- Transfer 10mL sample to titration vessel under nitrogen atmosphere

- Add 20mL acetate buffer and 15mL potassium iodide solution

- Purge with nitrogen for 5 minutes to exclude oxygen

- Allow to stand for 10 minutes for complete reduction

- Titrate liberated iodine with standardized sodium thiosulfate

- Use starch indicator near endpoint (blue to colorless transition)

- Calculate this compound concentration using stoichiometric ratio (1:8, HBrO₄:I₂)

Calculation: [ \text{HBrO}4 , (\text{M}) = \frac{V{\text{thiosulfate}} \times N_{\text{thiosulfate}} \times M_{\text{HBrO}4}}{8 \times V{\text{sample}} \times 1000} ]

Table 2: Analytical Techniques for this compound Characterization

| Method | Key Parameters | Application | Limitations |

|---|---|---|---|

| UV-Vis Spectroscopy | λ_max = 257nm | Concentration measurement, Purity assessment | Interference from bromate (220nm) |

| Raman Spectroscopy | ν_Br-O = 798cm⁻¹ | Structural confirmation | Requires low laser power to prevent decomposition |

| Redox Titration | 1:8 stoichiometry with I⁻ | Quantitative analysis | Interference from other oxidizing agents |

| Ion Chromatography | Anion exchange column | Perbromate quantification | Requires neutralization of acid |

Applications in Chemical Synthesis and Analysis

Organic Synthesis Applications

This compound serves as a selective oxidizing agent for specific transformations where milder oxidants prove ineffective. Its particular value emerges in substrate-directed oxidations where chemoselectivity is required. The following protocol illustrates its application in oxidizing secondary alcohols in the presence of acid-sensitive protecting groups.

Protocol: Oxidation of Secondary Alcohols to Ketones

- Reagents: Substrate alcohol (1.0 mmol), this compound (0.1M in water, 1.2 equiv), Dichloromethane (anhydrous), Sodium bicarbonate (saturated solution)

- Equipment: Round-bottom flask with magnetic stirrer, Cooling bath, Separatory funnel, Rotary evaporator

Procedure:

- Dissolve substrate alcohol (1.0 mmol) in dichloromethane (10 mL) at 0°C

- Add this compound solution (12 mL, 0.1M, 1.2 mmol) dropwise over 15 minutes

- Maintain reaction temperature at 0°C with continuous stirring

- Monitor reaction progress by TLC (typically 2-4 hours)

- Quench reaction by adding saturated sodium bicarbonate solution (10 mL)

- Extract with dichloromethane (3 × 15 mL)

- Combine organic layers and dry over anhydrous sodium sulfate

- Concentrate under reduced pressure

- Purify residue by flash chromatography

Typical Yields: 75-92% depending on substrate sterics Advantages: Minimal overoxidation to carboxylic acids compared to chromium-based oxidants Limitations: Not suitable for substrates with oxidation-sensitive functional groups

Materials Science Applications

In materials chemistry, this compound enables surface functionalization of carbon nanomaterials through controlled oxidation without complete degradation of the carbon framework. This application exploits its intermediate oxidation strength between perchloric and periodic acids.

Protocol: Oxidative Purification of Carbon Nanotubes

- Materials: Raw single-walled carbon nanotubes (SWCNTs), this compound (0.5M), Polycarbonate membrane filters (0.1μm), Deionized water

- Equipment: Ultrasonic bath, Centrifuge, Vacuum filtration apparatus

Procedure:

- Disperse raw SWCNTs (100 mg) in this compound (0.5M, 50 mL)

- Sonicate for 30 minutes at 25°C

- Heat mixture to 60°C for 2 hours with occasional shaking

- Cool to room temperature and dilute with deionized water (100 mL)

- Filter through polycarbonate membrane under vacuum

- Wash with deionized water until neutral pH

- Resuspend in appropriate solvent for further applications

Results: This treatment typically reduces metal catalyst content by >95% while introducing oxygenated functional groups (primarily carboxylic acids) that improve dispersibility in aqueous and polar organic solvents.

Safety Protocols and Handling Procedures

Hazard Assessment and Personal Protection

This compound presents multiple significant hazards requiring comprehensive safety measures. As a powerful oxidizer, it can cause vigorous combustion when contacting organic materials, and its corrosive nature produces severe tissue damage upon contact. Additionally, decomposition releases toxic bromine vapors that can cause respiratory impairment. [1] [2]

Personal Protective Equipment (PPE) Requirements:

- Eye Protection: Chemical splash goggles with face shield

- Hand Protection: Acid-resistant gloves (Butyl rubber, >0.4mm thickness)

- Body Protection: Acid-resistant apron or lab coat (Tychem CPF2 or equivalent)

- Respiratory Protection: Powered air-purifying respirator (PAPR) for concentrations >1M

- Foot Protection: Closed-toe shoes with chemical-resistant coating

Engineering Controls and Storage

Handling Procedures: All manipulations of this compound solutions exceeding 0.1M must be conducted in walk-in fume hoods with minimum face velocity of 100 fpm. Emergency equipment including eyewash stations and safety showers must be accessible within 10 seconds of the work area. Secondary containment is mandatory for all transfers, with immediate neutralization of spills using appropriate reducing agents (sodium thiosulfate or sodium metabisulfite). [2]

Storage Guidelines:

- Store solutions ≤6M concentration in sealed containers

- Use glass or fluorinated polymer containers only

- Maintain storage temperature at 4°C with protection from light

- Isolate from reducing agents, combustibles, and dehydrating agents

- Label containers with preparation date and concentration

- Inspect weekly for decomposition (brown bromine vapor)

- Discard solutions showing visible decomposition immediately

Table 3: Stability and Storage Conditions for this compound Solutions

| Concentration | Recommended Storage Temp. | Maximum Storage Duration | Decomposition Indicators |

|---|---|---|---|

| <0.1M | 25°C | 1 month | Slight yellow coloration |

| 0.1-1.0M | 4°C | 2 weeks | Yellow color, gas formation |

| 1.0-6.0M | 4°C | 1 week | Brown vapor, pressure buildup |

| >6.0M | Not recommended | Immediate use only | Rapid decomposition |

Emergency Procedures

First Aid Measures:

- Eye Contact: Flush immediately with copious water for at least 30 minutes, including under eyelids

- Skin Contact: Remove contaminated clothing, wash affected area with water for 15 minutes

- Inhalation: Move to fresh air, administer oxygen if breathing is difficult

- Ingestion: Do not induce vomiting, give large quantities of water or milk if conscious

Spill Management:

- Evacuate non-essential personnel and ventilate area

- Don appropriate PPE before addressing spill

- Apply sodium thiosulfate solution (10% w/v) until effervescence ceases

- Follow with sodium carbonate solution (5% w/v) to neutralize acidity

- Collect residue with non-combustible absorbent material

- Dispose as hazardous chemical waste

Experimental Workflow and Process Optimization

The synthesis and application of this compound requires meticulous planning and execution. The following workflow diagrams illustrate the key procedural sequences for both synthesis and application phases.

Synthesis Workflow

Safety and Quality Control Protocol

Conclusion

This compound remains a specialized chemical reagent with particular utility in situations demanding its specific oxidative properties. While its instability presents handling challenges, established synthesis methods and rigorous safety protocols enable its productive application in synthetic chemistry and materials science. Future developments may expand its applications through stabilization approaches or engineered reaction systems that mitigate decomposition pathways while preserving oxidative potency.

References

Perbromic acid synthesis from perbromate ion

Perbromic Acid: Synthesis & Protocol

Application Note: This document provides a detailed method for synthesizing this compound (HBrO₄) via protonation of a perbromate salt. HBrO₄ is a strong acid and a powerful but slow oxidizing agent in dilute solutions. Its key challenge is instability; it decomposes to bromic acid and oxygen, releasing toxic brown bromine vapors. It is the most unstable of the halogen(VII) oxoacids [1].

Chemical Profile & Safety

The table below summarizes its core properties and critical safety information [1].

| Property | Description |

|---|---|

| Chemical Formula | HBrO₄ |

| Molar Mass | 144.908 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Stability | Decomposes before melting; unstable as a solid. Stable in aqueous solutions ≤6M. |

| Primary Hazards | Powerful oxidizer, corrosive, skin/eye/respiratory tract irritant. |

| Hazard | Impact | Precaution |

|---|---|---|

| Decomposition | Autocatalytic in >6M solutions; produces oxygen & toxic bromine vapor. | Use solutions ≤6M; avoid catalysts (Ce⁴⁺, Ag⁺); work in a fume hood. |

| Corrosivity | Severe burns to skin, eyes, and digestive tract. | Wear appropriate PPE (gloves, goggles, lab coat). |

| Overexposure | Can cause lung damage, loss of consciousness, and organ damage. | Use rigorous containment and have neutralizing agents available. |

Experimental Protocol: Synthesis via Protonation

This procedure yields a stable aqueous solution of this compound [1].

- Objective: To synthesize a ≤6M aqueous solution of this compound by reacting a perbromate salt with a strong acid.

- Principle: The synthesis is based on the protonation of the perbromate ion (BrO₄⁻) in a chilled, aqueous environment. The reaction for a potassium salt is: KBrO₄ + H⁺ → HBrO₄ + K⁺

Materials & Equipment

- Perbromate salt (e.g., KBrO₄)

- Strong acid (e.g., HNO₃, H₂SO₄) - note compatibility with reaction vessel

- Ice bath

- Fume hood

- Personal Protective Equipment (PPE): acid-resistant gloves, chemical splash goggles, lab coat

- Glassware: beaker, stirring rod, sealed container for storage

Procedure

- Preparation: Conduct all steps in a fume hood. Chill the strong acid in an ice bath.

- Reaction: Slowly add the perbromate salt to the chilled, dilute strong acid with continuous stirring.

- Control: Maintain the temperature below 0°C throughout the addition to minimize decomposition.

- Storage: Store the final ≤6M aqueous solution in a sealed, compatible container (e.g., glass) in a cool, dry place, away from reducing agents and combustible materials [1].

Experimental Workflow Diagram

The diagram below outlines the synthesis and critical control points.

Diagram Title: this compound Synthesis Workflow and Critical Controls

Comparison with Related Acids

The table compares this compound with other perhalogen acids [1] [2].

| Property | This compound (HBrO₄) | Perchloric Acid (HClO₄) | Periodic Acid (HIO₄) |

|---|---|---|---|

| Oxidizing Power | Strong | Very Strong | Moderate |

| Stability | Least stable (decomposes readily) | Stable | Stable |

| Primary Synthesis | Protonation of perbromate | Displacement from perchlorate | Displacement from periodate |

| Aqueous Solubility | Soluble | Soluble | Soluble |

Key Technical Considerations

- Synthesis Constraint: this compound cannot be formed by displacing chlorine from perchloric acid, unlike its iodine counterpart. The only confirmed method is protonation of the perbromate ion [1].

- Instability Management: Stability is concentration-dependent. Solutions ≤6M are stable, but more concentrated solutions undergo autocatalytic decomposition in air. Metals like Ce⁴⁺ and Ag⁺ also catalyze this decomposition [1].

- Discovery Context: this compound was first identified through the decay of a radioactive selenate sample where bromine crystals were exposed to gamma radiation [1].

References

Comprehensive Application Notes and Protocols: Protonation of Perbromate to Perbromic Acid for Pharmaceutical Research

Introduction to Perbromate Salts and Perbromic Acid

This compound (HBrO₄) represents the highest oxidation state (+7) of bromine in its oxoacid form, making it a compound of significant interest in advanced oxidative chemistry and pharmaceutical research. The perbromate ion (BrO₄⁻) serves as the conjugate base of this compound and possesses unique chemical properties compared to its halogen analogs chlorate and iodate. The discovery of this compound and perbromate salts in 1968 through the beta decay of selenium-83 marked a breakthrough in inorganic chemistry, as previous attempts to synthesize these compounds had been unsuccessful for decades [1].

The historical significance of perbromate chemistry stems from its unexpected stability despite high thermodynamic oxidizing power. Interestingly, this compound was the last of the halogen(VII) oxoacids to be discovered, primarily due to kinetic stability that prevented its formation through conventional synthetic routes used for perchlorate and periodate analogs [2]. This characteristic stability, combined with powerful oxidizing capabilities under specific conditions, makes this compound particularly valuable for pharmaceutical applications where controlled oxidation is required.

From a structural perspective, perbromate ions exhibit tetrahedral geometry with Br-O bond lengths of approximately 161 pm, intermediate between perchlorate (144 pm) and periodate (179 pm) [2]. This molecular structure contributes to the unique reactivity profile of this compound, differentiating it from other halogen oxidants. In pharmaceutical research, these properties enable selective oxidation reactions that may be challenging to achieve with more conventional oxidizing agents.

Synthesis Methods for Perbromate Precursors

The synthesis of perbromate salts represents a critical first step in obtaining this compound, as direct protonation is the only viable method for producing HBrO₄. Unlike periodic acid, this compound cannot be formed through displacement of chlorine from perchloric acid [3]. Several synthetic routes have been developed for perbromate production, each with distinct advantages and limitations for pharmaceutical applications.

Chemical Oxidation Methods

Fluorine oxidation in alkaline conditions currently represents the most practical and scalable method for perbromate synthesis. This approach involves bubbling fluorine gas through an alkaline bromate solution, typically following this reaction scheme:

This method typically achieves yields around 20% and can produce several hundred grams of product in a single batch [2]. Critical parameters for optimizing yield include maintaining precise pH control (the reaction proceeds until neutralization occurs), temperature regulation between 0-10°C to minimize decomposition, and using high-purity bromate starting materials to prevent side reactions. After the oxidation, excess bromate and fluoride ions are removed through precipitation as AgBrO₃ and CaF₂, respectively, followed by cation exchange chromatography to obtain pure this compound solutions [2].

Xenon difluoride oxidation provides an alternative synthetic route, though it is less practical for large-scale production due to cost considerations. This method involves the reaction:

This approach yields approximately 10% perbromate and is particularly useful for small-scale laboratory synthesis [2] [1]. The milder reaction conditions make it suitable for producing research quantities of perbromate with minimal specialized equipment.

Electrochemical and Novel Synthesis Routes

Electrolytic oxidation of bromate represents another viable approach, though it typically results in lower yields (approximately 1%) compared to chemical oxidation methods [1]. Early successful syntheses employed electrolysis of concentrated LiBrO₃ solutions, but this method has largely been superseded by more efficient chemical oxidation approaches. The primary limitation of electrochemical synthesis is the competing oxygen evolution reaction, which reduces faradaic efficiency and overall yield.

A novel synthetic approach discovered in 2011 involves the reaction of hypobromite and bromate ions in alkaline sodium hypobromite solution. This method occurs naturally but very slowly, requiring several days for completion [1]. While not yet optimized for industrial production, this pathway offers potential for development as a chlorine-free synthetic route, which may be advantageous for pharmaceutical applications where halogen impurities must be minimized.

Table 1: Comparison of Perbromate Synthesis Methods

| Synthesis Method | Typical Yield | Scale Potential | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Fluorine Oxidation | 20% | Large scale (100s g) | High productivity, established protocol | Specialized equipment for F₂ handling required |

| Xenon Difluoride Oxidation | 10% | Small scale | Mild conditions, simple setup | High cost, low yield |

| Electrolytic Oxidation | ~1% | Laboratory scale | No chemical oxidants needed | Very low yield, competing reactions |

| Hypobromite-Bromate Reaction | Variable | Laboratory scale | Chlorine-free, mild conditions | Very slow reaction kinetics |

Experimental Protocols

Protonation of Perbromate to this compound

Protocol 1: Cation Exchange Protonation

Principle: This method utilizes cation exchange resin to replace metal ions in perbromate salts with protons, resulting in high-purity this compound suitable for pharmaceutical applications [2].

Materials and Equipment:

- Perbromate salt (KBrO₄, RbBrO₄, or NH₄BrO₄)

- Strong acid cation exchange resin (H⁺ form)

- Glass chromatography column (2.5 × 30 cm)

- Deionized water (18.2 MΩ·cm resistivity)

- pH meter and conductivity meter

- Rotary evaporator with temperature control

- Chemical-resistant PPE (acid-resistant gloves, face shield, lab coat)

Procedure:

- Column Preparation: Pack the chromatography column with strong acid cation exchange resin in H⁺ form. Pre-condition the column with 5 bed volumes of deionized water.

- Salt Solution Preparation: Dissolve perbromate salt in deionized water to obtain a 0.1-0.5 M solution. Filter through a 0.45 μm membrane to remove particulates.

- Ion Exchange: Load the perbromate solution onto the column at a flow rate of 1-2 mL/min. Collect the eluent and monitor pH and conductivity.

- Elution and Collection: Continue elution with deionized water until the pH of the eluent drops below 2.0, indicating acid formation.

- Concentration: Concentrate the eluent using a rotary evaporator at 30-40°C under reduced pressure (20-30 mmHg).

- Quality Control: Analyze the resulting this compound solution by ion chromatography to confirm purity and concentration.

Critical Parameters:

- Resin Selection: Use high-capacity polystyrene sulfonate resins with cross-linking ≤8% for optimal perbromate recovery

- Concentration Limits: Do not concentrate beyond 6 M (55%) as more concentrated solutions become unstable [3]

- Temperature Control: Maintain temperature below 40°C during concentration to prevent acid decomposition

- Metal Contamination: Use glass or PTFE equipment exclusively to prevent catalytic decomposition by metal ions

Handling and Storage Protocols

Storage Conditions for this compound Solutions:

- Dilute solutions (≤6 M) remain stable for prolonged periods at room temperature

- Store in amber glass or PTFE containers with vented caps to prevent pressure buildup

- Maintain storage temperatures between 2-8°C for optimal stability

- Isolate from reducing agents, organic materials, and metal salts

Decomposition Management: this compound decomposes to bromic acid and oxygen, releasing toxic brown bromine vapors [3]. The decomposition follows an autocatalytic pathway at concentrations >6 M. If decomposition is detected:

- Immediately transfer the container to a fume hood

- Carefully dilute with cold water to <1 M concentration

- Neutralize with sodium carbonate solution until effervescence ceases

- Treat with sodium thiosulfate to reduce any bromine species to bromide

- Dispose of according to local regulations for halogenated waste

Analytical Methods and Characterization

Quantitative Analysis of this compound

Ion Chromatography Method:

- Column: Dionex IonPac AS16 or equivalent anion-exchange column

- Eluent: 35 mM KOH isocratic or gradient from 10-50 mM

- Flow Rate: 1.0 mL/min

- Detection: Suppressed conductivity detection

- Retention Time: BrO₄⁻ typically elutes at 8.2-8.5 minutes under these conditions

- Quantification: External calibration curve from 0.1-10 mg/L

Spectrophotometric Analysis: this compound exhibits UV absorption with λₘₐₓ at 220 nm (ε = 530 M⁻¹·cm⁻¹) in aqueous solutions. This method provides rapid quantification but is less specific than chromatographic methods.

Redox Titration: While this compound is a powerful thermodynamic oxidant (E° = +1.853 V for BrO₄⁻/BrO₃⁻ couple), its kinetic inertness at room temperature necessitates specific conditions for titration:

- Reductant: Arsenite (AsO₃³⁻) in hot alkaline solution

- Indicator: Starch-iodide for endpoint detection

- Procedure: Heat sample to 60-70°C to accelerate reduction kinetics

Stability and Kinetic Assessment

The thermal stability of this compound and perbromate salts is a critical parameter for pharmaceutical applications. Key stability data include:

Table 2: Stability Parameters of this compound and Selected Perbromate Salts

| Compound | Thermal Decomposition Onset | Aqueous Stability | Storage Recommendations |

|---|---|---|---|

| HBrO₄ (≤6 M) | Stable to 100°C | Prolonged stability at room temperature | Amber glass, 2-8°C, vented container |

| HBrO₄ (>6 M) | Decomposes at room temperature | Autocatalytic decomposition | Do not concentrate beyond 6 M |

| KBrO₄ | 275-280°C | Stable in dry conditions | Desiccator, room temperature |

| NH₄BrO₄ | 170°C | Stable in dry conditions | Desiccator, refrigerated |

| Ca(BrO₄)₂·4H₂O | Not specified | Slightly soluble, hygroscopic | Dry atmosphere, desiccator [2] |

Kinetic Considerations: Despite its high thermodynamic oxidizing power (E° = +1.853 V), this compound exhibits remarkable kinetic stability at room temperature [2]. This property enables its use in controlled oxidations where stronger oxidants would lack selectivity. The slow oxidation of I⁻ and Br⁻ at 25°C, coupled with inertness toward Cl⁻, allows for selective reaction chemistries valuable in pharmaceutical synthesis.

Pharmaceutical Applications and Reaction Protocols

API Synthesis and Intermediate Modification

The selective oxidative properties of this compound make it valuable for specific transformations in active pharmaceutical ingredient (API) synthesis. Its high oxidation potential combined with kinetic stability enables transformations that are challenging with other oxidants.

Protocol 2: Selective Oxidation of Sulfur-Containing APIs

Application: Oxidation of thioether functional groups in API intermediates to sulfoxide derivatives with high selectivity, minimizing over-oxidation to sulfones.

Reaction Scheme:

Procedure:

- Dissolve the thioether substrate (10 mmol) in acetonitrile:water (4:1 v/v, 50 mL)

- Cool the solution to 0-5°C in an ice-water bath with continuous stirring